3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a synthetic organic compound that features a benzimidazole core with a nitro group and a propionic acid side chain. This compound is of interest in medicinal chemistry due to its structural similarities to non-steroidal anti-inflammatory drugs, such as ibuprofen, and its potential biological activities.
This compound is classified under the category of benzimidazole derivatives. The benzimidazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for further research in drug development.
The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves several key steps:
The reaction conditions for each step must be carefully controlled to optimize yield and purity. For example, the nitration step requires precise temperature management to prevent over-nitration or degradation of the benzimidazole core.
The molecular formula for 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is C_{12}H_{10}N_{2}O_{3}. It features a benzimidazole ring system with a nitro group at the 5-position and a propionic acid side chain at the 3-position.
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can participate in several types of chemical reactions:
Common reagents include:
The mechanism of action for 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. The nitro group may play a role in redox reactions, which could modulate biochemical pathways relevant to inflammation and pain relief.
Studies indicate that compounds with similar structures often exhibit significant biological activities, suggesting potential therapeutic applications.
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific uses:
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biomolecular interactions [7]. This amphoteric core (pKa ~5.6–12.8) exhibits both hydrogen-bonding capacity and π-stacking ability, facilitating target binding across enzymes, receptors, and nucleic acids [7]. Clinically, benzimidazole derivatives demonstrate broad bioactivity spectra, including antimicrobial, antiviral, and anti-inflammatory effects [5] [7]. For instance, the C2 position is a critical modification site, as seen in antiulcer agents (omeprazole) and anthelmintics (albendazole), where substituents dictate target selectivity and potency [7]. The scaffold’s versatility enables functionalization at N1, C2, C5, and C6 positions, allowing precise tuning of electronic and steric properties to optimize drug-receptor interactions [7].
Table 1: Clinically Relevant Benzimidazole Derivatives and Their Targets
Compound | C2 Substituent | Biological Target | Therapeutic Use |
---|---|---|---|
Omeprazole | Sulfinyl methylpyridine | H⁺/K⁺ ATPase | Antiulcer |
Albendazole | Carbamate | Tubulin | Anthelmintic |
Telmisartan | Biphenyl tetrazole | Angiotensin II receptor | Antihypertensive |
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid | Carboxyethyl | Microbial enzymes/Cytokines | Antimicrobial/anti-inflammatory (investigational) |
Nitro-group (-NO₂) incorporation at the C5 position of benzimidazole induces profound electronic and steric perturbations. This strong electron-withdrawing group reduces the electron density of the aromatic system, enhancing reactivity toward nucleophilic targets in microbial or inflammatory pathways [2] [4] [8]. Specifically, 5-nitrobenzimidazoles exhibit enhanced antimicrobial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, as well as fungi (Candida albicans) [5]. The nitro group facilitates redox cycling, generating reactive oxygen species that damage microbial DNA/proteins [8]. Additionally, its position influences target specificity: C5-nitro derivatives show superior inhibition of microbial nucleic acid synthesis compared to C4/C6 isomers due to optimized spatial alignment with active sites [2] [5]. Commercial APIs like Corey Organics’ 3-(1-Methyl-5-Nitro-1H-Benzoimidazol-2-yl)-Propanoic Acid leverage this modification for enhanced bioactivity [4].
Table 2: Impact of Nitro-Group Position on Benzimidazole Bioactivity
Substitution Position | Electronic Effect | Key Biological Activities | Potency Trends |
---|---|---|---|
C5 (e.g., 5-Nitro) | Strong −M effect | Antimicrobial, DNA synthesis inhibition | ++++ vs. bacteria/fungi |
C6 | Moderate −M effect | Mixed efficacy | ++ vs. bacteria |
C4 | Steric hindrance dominant | Reduced membrane penetration | + (limited activity) |
Attachment of a propionic acid moiety (-CH₂-CH₂-COOH) to the benzimidazole C2 position serves dual purposes: solubility enhancement and pharmacophore integration. The carboxylic acid group improves water solubility, facilitating formulation and bioavailability, while the ethylene spacer provides flexibility for optimal target engagement [3] [7]. This design mimics endogenous fatty acids, promoting interactions with enzymes like cyclooxygenase (COX) and lipoxygenase involved in inflammation [7]. Structurally, C2-propionic acid derivatives exhibit balanced lipophilicity (logP ~1.5–2.5), enabling efficient membrane permeation without compromising solubility [3] [6]. The acid group also permits salt formation (e.g., sodium, magnesium), further optimizing dissolution profiles—a strategy employed in commercial benzimidazole APIs like omeprazole magnesium [6] [8]. In SAR studies, propionic acid-linked benzimidazoles show improved metabolic stability over ester analogs due to reduced susceptibility to esterase hydrolysis [6] [7].
Table 3: Physicochemical Properties of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
Property | Value/Description | Pharmacokinetic Implication |
---|---|---|
Molecular Formula | C₁₀H₉N₃O₄ | Moderate molecular weight (235.2 g/mol) |
Carboxylic Acid pKa | ~4.2–4.6 (estimated) | Ionization at physiological pH |
logP (Calculated) | 1.8–2.0 | Balanced lipophilicity |
Hydrogen Bond Acceptors | 5 (N, O atoms) | Enhanced solvation capacity |
Rotatable Bonds | 3 (propionic acid chain) | Conformational flexibility for binding |
Concluding Remarks
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exemplifies rational drug design through synergistic functionalization: the nitro group amplifies target engagement against microbial/inflammatory pathways, while the propionic acid chain fine-tunes pharmacokinetics. Future research should explore its interactions with specific targets (e.g., COX-2, DNA gyrase) and salt formulations to maximize therapeutic potential.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0